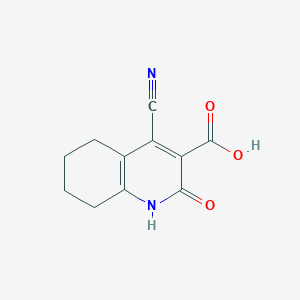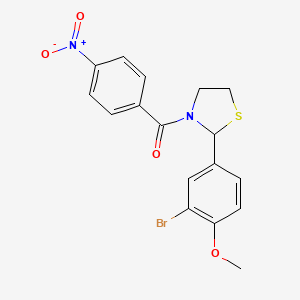![molecular formula C22H25NO2 B11046096 1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone](/img/structure/B11046096.png)
1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.
準備方法
The synthesis of 1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and functionalization reactions to introduce the phenylcarbonyl and ethanone groups . Industrial production methods often involve the use of catalysts such as aluminum chloride and phosphoric acid to enhance reaction efficiency and yield .
化学反応の分析
1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The phenylcarbonyl group plays a crucial role in its binding affinity and specificity towards target molecules .
類似化合物との比較
When compared to other similar compounds, 1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone stands out due to its unique structural features and versatile applications. Similar compounds include:
1-(2,3,8,8-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone: Known for its use in fragrances and industrial applications.
7-Acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene: Another compound used in the fragrance industry with similar structural properties.
These compounds share some chemical similarities but differ in their specific applications and biological activities.
特性
分子式 |
C22H25NO2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
1-(1-benzoyl-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl)ethanone |
InChI |
InChI=1S/C22H25NO2/c1-14-11-20-19(12-18(14)16(3)24)15(2)13-22(4,5)23(20)21(25)17-9-7-6-8-10-17/h6-12,15H,13H2,1-5H3 |
InChIキー |
LXBYZHTUHFYKAQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C(=O)C)C(=O)C3=CC=CC=C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B11046016.png)
![1-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B11046024.png)

![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11046030.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B11046044.png)
![3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11046045.png)
![3-(3,5-Difluorobenzyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046051.png)
![2-Methyl-7-(2,4,5-trimethoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11046060.png)
![13-(methoxymethyl)-11-methyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11046067.png)
![N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11046071.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11046077.png)
![2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide](/img/structure/B11046089.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046097.png)
